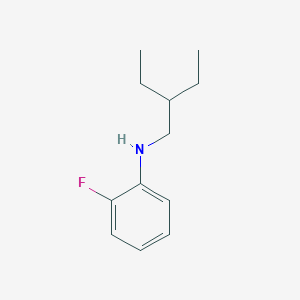

N-(2-ethylbutyl)-2-fluoroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-éthylbutyl)-2-fluoroaniline: est un composé organique qui appartient à la classe des dérivés de l'aniline. Il est caractérisé par la présence d'un groupe fluoro lié au cycle benzénique et d'un groupe éthylbutyle lié à l'atome d'azote.

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse de la N-(2-éthylbutyl)-2-fluoroaniline implique généralement la réaction de la 2-fluoroaniline avec la 2-éthylbutylamine. La réaction est généralement réalisée en présence d'un solvant approprié et d'un catalyseur pour faciliter la formation du produit souhaité. Les conditions de réaction, telles que la température et la pression, sont optimisées pour obtenir des rendements et une pureté élevés du composé.

Méthodes de production industrielle: Dans un contexte industriel, la production de N-(2-éthylbutyl)-2-fluoroaniline peut impliquer des procédés en batch ou continus à grande échelle. Le choix de la méthode dépend de facteurs tels que le coût, l'efficacité et les considérations environnementales. L'utilisation de systèmes catalytiques avancés et de conditions de réaction optimisées peut améliorer l'efficacité globale du processus de production.

Analyse Des Réactions Chimiques

Types de réactions: La N-(2-éthylbutyl)-2-fluoroaniline peut subir diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé pour former les dérivés quinoniques correspondants.

Réduction: Les réactions de réduction peuvent convertir le groupe fluoro en d'autres groupes fonctionnels tels que des groupes hydroxyle ou amino.

Substitution: Le groupe fluoro peut être substitué par d'autres nucléophiles, conduisant à la formation de divers dérivés.

Réactifs et conditions courants:

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont souvent utilisés.

Substitution: Des nucléophiles tels que le méthylate de sodium (NaOCH₃) et le tert-butylate de potassium (KOtBu) sont utilisés dans les réactions de substitution.

Principaux produits formés: Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés quinoniques, tandis que les réactions de substitution peuvent produire une variété de dérivés d'aniline substitués.

Applications de la recherche scientifique

La N-(2-éthylbutyl)-2-fluoroaniline a plusieurs applications de recherche scientifique, notamment:

Chimie: Elle est utilisée comme brique de construction pour la synthèse de molécules organiques plus complexes.

Biologie: Le composé est étudié pour ses activités biologiques potentielles, telles que ses propriétés antimicrobiennes et anticancéreuses.

Médecine: La recherche est en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique pour le développement de nouveaux médicaments.

Industrie: Elle est utilisée dans la production de produits chimiques et de matériaux de spécialité ayant des propriétés uniques.

Mécanisme d'action

Le mécanisme d'action de la N-(2-éthylbutyl)-2-fluoroaniline implique son interaction avec des cibles et des voies moléculaires spécifiques. Le groupe fluoro peut améliorer l'affinité de liaison du composé à certaines enzymes ou récepteurs, conduisant à ses effets biologiques. Le groupe éthylbutyle peut influencer la solubilité et la perméabilité membranaire du composé, affectant son activité globale.

Applications De Recherche Scientifique

N-(2-ethylbutyl)-2-fluoroaniline has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of N-(2-ethylbutyl)-2-fluoroaniline involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The ethylbutyl group may influence the compound’s solubility and membrane permeability, affecting its overall activity.

Comparaison Avec Des Composés Similaires

Composés similaires:

- N-(2-éthylbutyl)-2-chloroaniline

- N-(2-éthylbutyl)-2-bromoaniline

- N-(2-éthylbutyl)-2-iodoaniline

Comparaison: Comparée à ses analogues chloro, bromo et iodo, la N-(2-éthylbutyl)-2-fluoroaniline présente des propriétés uniques dues à la présence du groupe fluoro. Le groupe fluoro est connu pour son fort effet attracteur d'électrons, qui peut influencer la réactivité et la stabilité du composé. De plus, le groupe fluoro peut améliorer la lipophilie et la stabilité métabolique du composé, ce qui en fait un candidat précieux pour diverses applications.

Activité Biologique

N-(2-ethylbutyl)-2-fluoroaniline is a compound that has garnered attention in recent years due to its potential biological activities. This article delves into its mechanisms of action, biological interactions, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the class of fluoroanilines, which are characterized by the presence of a fluorine atom attached to an aromatic amine. The presence of the ethylbutyl group enhances its lipophilicity, which may influence its biological activity.

Molecular Formula: C₁₁H₁₄F N

Molecular Weight: 183.24 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The fluorine atom in the structure is known to enhance hydrogen bonding capabilities, potentially leading to stronger interactions with target proteins.

Key Mechanisms:

- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

- Receptor Modulation: The compound may act as a modulator for various receptors, affecting signal transduction pathways.

Biological Activity Studies

Recent investigations into the biological activity of this compound have revealed promising results:

- Antimicrobial Activity: A study assessed the antimicrobial properties against several bacterial strains. The compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting potential as an antibacterial agent.

- Antiviral Properties: Research indicated that derivatives of fluoroanilines can inhibit viral replication processes. This compound's structural similarities with other antiviral agents warrant further exploration in this area.

- Cytotoxicity Assays: Cytotoxicity tests on various cancer cell lines demonstrated moderate cytotoxic effects, indicating potential for development as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 μg/mL. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 μg/mL |

| Escherichia coli | 75 μg/mL |

Case Study 2: Cytotoxic Effects on Cancer Cells

In a cytotoxicity assay using MTT reduction method on HeLa cells, this compound exhibited a dose-dependent response with an IC50 value of approximately 30 μM.

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 30 | 60 |

| 50 | 40 |

Propriétés

Formule moléculaire |

C12H18FN |

|---|---|

Poids moléculaire |

195.28 g/mol |

Nom IUPAC |

N-(2-ethylbutyl)-2-fluoroaniline |

InChI |

InChI=1S/C12H18FN/c1-3-10(4-2)9-14-12-8-6-5-7-11(12)13/h5-8,10,14H,3-4,9H2,1-2H3 |

Clé InChI |

NLXCRLUVZJGURL-UHFFFAOYSA-N |

SMILES canonique |

CCC(CC)CNC1=CC=CC=C1F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.